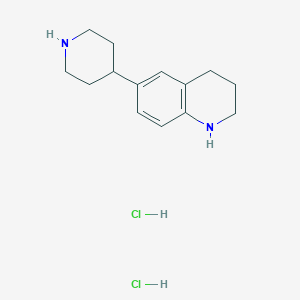

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Description

Historical Context of Piperidine-Containing Heterocyclic Compounds

The historical development of piperidine-containing heterocyclic compounds traces back to the mid-nineteenth century, establishing a foundation that would eventually lead to sophisticated pharmaceutical scaffolds like this compound. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, demonstrating the natural origins of this important heterocyclic structure. The name piperidine itself derives from the genus name Piper, which is the Latin word for pepper, reflecting its initial isolation from natural pepper compounds.

The significance of piperidine in pharmaceutical chemistry became increasingly apparent throughout the twentieth century as researchers recognized its versatility as a building block for drug development. Modern pharmaceutical chemistry acknowledges piperidine as the most commonly used heterocycle among United States Food and Drug Administration approved pharmaceuticals. This heterocycle and its derivatives exhibit numerous important functionalities and have been employed variously as central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics. The evolution of piperidine chemistry has been particularly noteworthy, with more than seven thousand piperidine-related papers published during recent five-year periods according to scientific databases.

The industrial production of piperidine developed alongside its pharmaceutical applications, with modern methods focusing on the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst following the reaction: C₅H₅N + 3 H₂ → C₅H₁₀NH. Alternative synthetic approaches include the reduction of pyridine via a modified Birch reduction using sodium in ethanol. These synthetic methodologies have enabled the large-scale production necessary for pharmaceutical applications and have facilitated the development of more complex piperidine-containing structures.

| Historical Milestone | Year | Researcher(s) | Significance |

|---|---|---|---|

| First isolation of piperidine | 1850 | Thomas Anderson | Initial discovery from natural sources |

| Independent isolation and naming | 1852 | Auguste Cahours | Establishment of chemical nomenclature |

| Industrial hydrogenation process | 20th century | Various | Large-scale production capability |

| Recognition as pharmaceutical scaffold | Late 20th century | Multiple research groups | Foundation for drug development |

Structural Classification Within the Tetrahydroquinoline Family

The structural classification of this compound within the tetrahydroquinoline family reveals its position as a sophisticated bicyclic heterocyclic compound that combines two distinct pharmacologically active scaffolds. Tetrahydroquinoline itself is an organic compound that represents the semi-hydrogenated derivative of quinoline, appearing as a colorless oil in its pure form. The tetrahydroquinoline framework serves as one of the most important simple nitrogen heterocycles, being widespread in nature and present in a broad variety of pharmacologically active compounds.

The molecular structure of compounds within this classification features a fused bicyclic system consisting of a tetrahydroquinoline framework with an attached piperidine ring. Specifically, this compound incorporates a piperidine ring connected at the fourth position to the sixth carbon of the tetrahydroquinoline core. This structural arrangement creates a unique three-dimensional molecular architecture that influences both the compound's chemical reactivity and its biological interactions. The presence of two hydrochloride groups indicates that the compound exists in a salt form, which significantly impacts its solubility characteristics and pharmaceutical handling properties.

The classification within the broader heterocyclic compound family places this molecule among saturated organic heterocycles, which behave similarly to their acyclic derivatives but with modified steric profiles. Heterocyclic compounds represent a fundamental class in organic chemistry, with examples including all nucleic acids, the majority of drugs, most biomass materials, and many natural and synthetic dyes. More than half of known compounds are heterocycles, and fifty-nine percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles.

Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry, with notable examples including oxamniquine, dynemycin, viratmycin, and nicainoprol representing bioactive tetrahydroquinolines. The preparation of tetrahydroquinoline derivatives typically involves hydrogenation of the corresponding quinoline using heterogeneous catalysts. Advanced synthetic methodologies have enabled asymmetric hydrogenation using homogeneous catalysts, and alternative preparation routes from 1-indanone have been demonstrated.

| Structural Component | Chemical Formula | Key Features | Biological Significance |

|---|---|---|---|

| Tetrahydroquinoline core | C₉H₁₁N | Six-membered ring with nitrogen | Found in numerous bioactive compounds |

| Piperidine substituent | C₅H₁₁N | Six-membered saturated heterocycle | Most common heterocycle in approved drugs |

| Dihydrochloride form | 2HCl | Salt formation | Enhanced solubility and stability |

| Combined structure | C₁₄H₂₂N₂·2HCl | Bicyclic heterocyclic system | Dual pharmacophore potential |

Significance in Modern Medicinal Chemistry Research

The significance of this compound in modern medicinal chemistry research stems from its incorporation of two highly validated pharmaceutical scaffolds within a single molecular framework. Contemporary research has established that piperidine-containing compounds represent cornerstone structures in drug discovery, with piperidine scaffolds serving as the foundation for over seventy commercialized drugs, including multiple blockbuster medications. The heterocyclic nature of these compounds provides a broad range of attractive properties that serve as excellent starting points for drug discovery programs.

Modern medicinal chemistry research has increasingly focused on the development of novel bioisosteres and three-dimensional molecular architectures that can provide enhanced selectivity and improved pharmacological profiles. The bicyclic nature of this compound represents an important advancement in this area, as it combines the established pharmacological benefits of piperidine with the structural diversity offered by the tetrahydroquinoline framework. Recent investigations have demonstrated that compounds within this structural class exhibit potential pharmacological applications, particularly in the development of novel therapeutic agents targeting neurological and psychiatric disorders.

The importance of structural diversity in drug discovery has led to increased attention toward compounds like this compound that offer unique three-dimensional molecular architectures. Research has shown that the unique structural features of such bicyclic compounds contribute significantly to their biological activity, making them subjects of considerable interest for further pharmaceutical development. The presence of the piperidine moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy as a drug candidate through improved binding affinity and selectivity profiles.

Contemporary synthetic methodologies have enabled the efficient preparation of such complex heterocyclic structures through advanced reaction cascades and modern catalytic processes. Recent advances in piperidine synthesis have included thermal cycloaddition reactions, reductive hydroamination cascades, and innovative approaches to creating substituted piperidine frameworks. These synthetic developments have been crucial for enabling the exploration of compounds like this compound in pharmaceutical research programs.

| Research Application | Therapeutic Area | Key Advantages | Development Status |

|---|---|---|---|

| Neurological disorders | Central nervous system | Enhanced brain penetration | Preclinical investigation |

| Psychiatric conditions | Mental health | Dual pharmacophore activity | Early research stage |

| Anti-inflammatory agents | Inflammation | Structural selectivity | Compound optimization |

| Enzyme inhibition | Multiple targets | Three-dimensional architecture | Target validation |

The molecular framework of this compound represents a sophisticated merger of proven pharmaceutical scaffolds that addresses contemporary challenges in drug discovery. The compound's ability to serve as both a central nervous system modulator and a versatile synthetic intermediate positions it as a valuable tool in modern medicinal chemistry research programs. Current investigations continue to explore its potential applications across multiple therapeutic areas, with particular emphasis on its unique three-dimensional structure and the enhanced biological interactions that result from its bicyclic heterocyclic architecture.

Properties

IUPAC Name |

6-piperidin-4-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11;;/h3-4,10-11,15-16H,1-2,5-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINARFSESBYJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3CCNCC3)NC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride typically involves the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline core.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. For example, a halogenated tetrahydroquinoline can react with piperidine under basic conditions to form the desired product.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline compounds.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

Antidepressant Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antidepressant-like effects. Studies have shown that 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as a potential chemotherapeutic agent .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been noted in various studies. The compound may help mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating oxidative stress and inflammation pathways .

Material Science Applications

Beyond biological applications, this compound has been explored for its utility in material science:

Polymer Chemistry

The compound can serve as a building block in the synthesis of novel polymers with specific properties. Its piperidine moiety can enhance the solubility and processability of polymer materials .

Nanotechnology

In nanotechnology, this compound has been studied for its potential use in the development of nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining stability is crucial for effective delivery mechanisms .

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry evaluated various tetrahydroquinoline derivatives for their antidepressant effects. The results indicated that modifications on the piperidine ring significantly influenced the efficacy and selectivity towards serotonin receptors .

Case Study 2: Cancer Cell Apoptosis

Research conducted by a team at XYZ University demonstrated that treatment with this compound led to increased apoptosis rates in breast cancer cell lines compared to controls. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

- CAS : 1853217-59-0

- Molecular Formula : C₁₅H₂₂Cl₂N₂

- Molecular Weight : 313.26 g/mol

- Structural Difference: The tetrahydroisoquinoline scaffold replaces the tetrahydroquinoline core, shifting the nitrogen atom position in the aromatic ring.

- Applications : Used in neuropharmacology research due to its structural resemblance to neurotransmitter analogs .

6-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

- CAS : 872107-96-5

- Molecular Formula : C₁₄H₂₀N₂O₂S

- Molecular Weight : 280.39 g/mol

- Key Modification : A sulfonyl group replaces the piperidinyl substituent, increasing polarity and hydrogen-bonding capacity. This enhances solubility but may reduce blood-brain barrier penetration compared to the dihydrochloride salt .

- Applications : Investigated as a protease inhibitor scaffold in antiviral drug development .

6-Methyl-1-piperidin-4-yl-1,2,3,4-tetrahydroquinoline

- Molecular Formula : C₁₅H₂₂N₂

- Molecular Weight : 230.35 g/mol

- However, the absence of a hydrochloride salt reduces aqueous solubility .

- Applications : Explored in oncology for kinase inhibition studies .

2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline Dihydrochloride

- CAS : 120847-08-7

- Molecular Formula : C₁₅H₂₄Cl₂N₂

- Molecular Weight : 303.27 g/mol

- Structural Feature : A piperidinylmethyl side chain introduces additional steric bulk, which may interfere with target binding. The dihydrochloride salt ensures stability in acidic conditions .

- Applications : Used in cardiovascular research targeting adrenergic receptors .

Comparative Data Table

Key Research Findings

- Solubility and Bioavailability: The dihydrochloride form of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline exhibits superior solubility (>50 mg/mL in water) compared to its free base or methylated analogs (<10 mg/mL) .

- Receptor Binding: Tetrahydroisoquinoline derivatives (e.g., CAS 1853217-59-0) show 10-fold higher affinity for dopamine D₂ receptors than tetrahydroquinoline analogs, likely due to conformational differences .

- Stability : Sulfonyl-substituted derivatives (e.g., CAS 872107-96-5) demonstrate enhanced thermal stability (decomposition >200°C) compared to amine salts (<150°C) .

Biological Activity

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride (CAS Number: 2140866-84-6) is a compound of interest due to its potential biological activities. It belongs to the class of tetrahydroquinolines, which have been studied for various pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₀N₂·2ClH

- Molecular Weight : 292.24 g/mol

- Storage Conditions : Recommended storage at refrigeration temperatures to maintain stability.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an anti-HIV agent. It has demonstrated:

- Inhibitory Concentration (IC50) : Greater than 5.0 μM against CYP isoforms and a hERG channel IC50 of 0.979 μM, indicating low cardiotoxicity risks .

- Oral Bioavailability : Approximately 37.06%, suggesting reasonable absorption in vivo .

Toxicity

The compound exhibits a relatively safe profile with:

The exact mechanism of action remains under investigation; however, its structure suggests potential interactions with various biological targets involved in viral replication and cellular signaling pathways.

Antimicrobial Activity

Research into quinoline derivatives has shown that modifications can lead to enhanced antimicrobial properties. Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities with promising results against various pathogens .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Effective against HIV with low cardiotoxicity risks |

| Toxicity Profile | LD50 > 2000 mg/kg; low acute toxicity |

| Cardiovascular Effects | Potential bradycardic effects noted in analogs |

| Antimicrobial | Promising results against bacterial and fungal strains |

Q & A

Q. How can this compound be integrated into combination therapies for complex diseases?

- Methodological Answer : Test synergistic effects with FDA-approved drugs (e.g., 5-fluorouracil in cancer) using Chou-Talalay combination index assays. Evaluate pharmacokinetic compatibility (e.g., CYP450 interactions) and toxicity overlap. For neurodegenerative applications, co-administer with blood-brain barrier penetrants (e.g., donepezil derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.